3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring.
Preparation Methods
The synthesis of 3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve these synthetic routes, optimized for large-scale manufacturing.
Chemical Reactions Analysis
3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
3-Methoxy-6-methyl-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: This compound has a similar structure but with a chloromethyl group instead of a methyl group.
2,6-Dichloro-3-(trifluoromethyl)pyridine: This compound contains two chlorine atoms in place of the methoxy and methyl groups. The unique combination of the methoxy, methyl, and trifluoromethyl groups in this compound imparts distinct properties that differentiate it from these similar compounds.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-methoxy-6-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-4-6(13-2)7(12-5)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
RMTYZJKKNXQRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(F)(F)F |
Origin of Product |
United States |
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